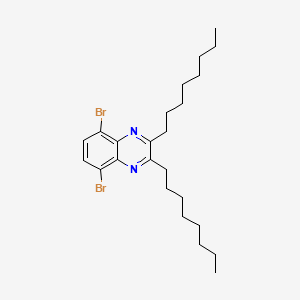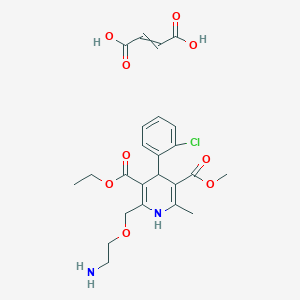
5,8-Dibromo-2,3-dioctylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-2,3-dioctylquinoxaline is a chemical compound with the molecular formula C24H36Br2N2. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitutions at the 5 and 8 positions and the presence of octyl groups at the 2 and 3 positions. It has a molecular weight of 512.36 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dioctylquinoxaline typically involves the bromination of 2,3-dioctylquinoxaline. The reaction is carried out using bromine in an organic solvent such as chloroform. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5,8-Dibromo-2,3-dioctylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative .
科学的研究の応用
5,8-Dibromo-2,3-dioctylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 5,8-Dibromo-2,3-dioctylquinoxaline involves its interaction with specific molecular targets. The bromine atoms and octyl groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,8-Dibromoquinoxaline: Similar structure but lacks the octyl groups.
2,3-Dioctylquinoxaline: Similar structure but lacks the bromine atoms.
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoxaline derivative with different substituents.
Uniqueness
5,8-Dibromo-2,3-dioctylquinoxaline is unique due to the presence of both bromine atoms and octyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C24H36Br2N2 |
|---|---|
分子量 |
512.4 g/mol |
IUPAC名 |
5,8-dibromo-2,3-dioctylquinoxaline |
InChI |
InChI=1S/C24H36Br2N2/c1-3-5-7-9-11-13-15-21-22(16-14-12-10-8-6-4-2)28-24-20(26)18-17-19(25)23(24)27-21/h17-18H,3-16H2,1-2H3 |
InChIキー |
AAXJYOMLFMQERL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)



![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)

![2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol](/img/structure/B13385142.png)
![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)


![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)

